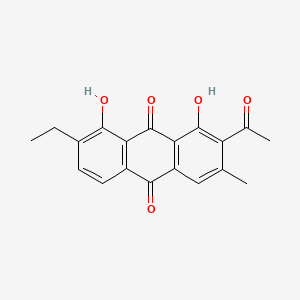
dAURK-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
dAURK-4 is synthesized through a series of chemical reactions involving the modification of AlisertibThe reaction conditions often include controlled temperature, pH, and the use of specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as crystallization and chromatography to obtain the final product in its pure form. The hydrochloride salt form of this compound is often preferred due to its enhanced water solubility and stability .
化学反応の分析
Types of Reactions
dAURK-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .
科学的研究の応用
dAURK-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of AURKA and its effects on cell cycle regulation.
Biology: Employed in cell viability assays to investigate its anticancer properties and its impact on cellular processes.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to selectively degrade AURKA.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
作用機序
dAURK-4 exerts its effects by selectively degrading AURKA through the proteolysis-targeting chimera (PROTAC) mechanism. This involves the recruitment of an E3 ligase to the target protein (AURKA), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of AURKA disrupts cell division and induces apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Alisertib: The parent compound of dAURK-4, known for its inhibitory effects on AURKA.
Piragliatin: Another compound targeting similar pathways but with different selectivity and potency.
CM-10-18: A compound with similar degradation properties but targeting different kinases
Uniqueness of this compound
This compound stands out due to its high selectivity and potency as an AURKA degrader. Unlike other similar compounds, this compound has shown significant anticancer effects with minimal off-target activity, making it a promising candidate for cancer therapy .
特性
分子式 |
C52H52ClFN8O12 |
|---|---|
分子量 |
1035.5 g/mol |
IUPAC名 |
4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-N-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propyl]-2-methoxybenzamide |
InChI |
InChI=1S/C52H52ClFN8O12/c1-69-39-9-4-8-37(54)45(39)47-36-25-31(53)11-13-33(36)46-30(27-57-47)28-58-52(61-46)59-32-12-14-34(41(26-32)70-2)48(65)56-18-6-20-72-22-24-73-23-21-71-19-5-17-55-43(64)29-74-40-10-3-7-35-44(40)51(68)62(50(35)67)38-15-16-42(63)60-49(38)66/h3-4,7-14,25-26,28,38H,5-6,15-24,27,29H2,1-2H3,(H,55,64)(H,56,65)(H,58,59,61)(H,60,63,66) |
InChIキー |
AQMSIRIHYNCQKO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCCOCCOCCOCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


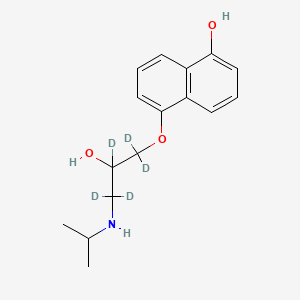
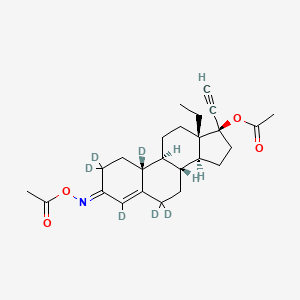
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
![2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one](/img/structure/B12424344.png)
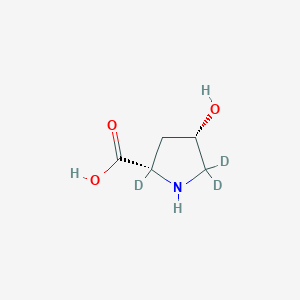
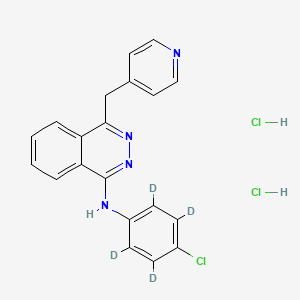
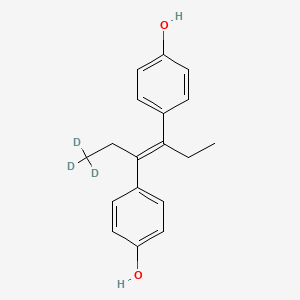
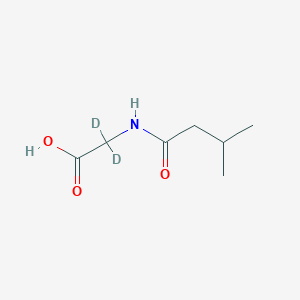


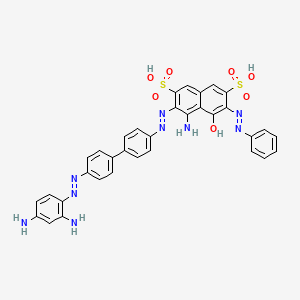
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)
